Ethyl 4-amino-2-hydroxybenzoate
Description
Contextualization within the broader Aminobenzoate Chemical Landscape
Aminobenzoic acids and their ester derivatives, collectively known as aminobenzoates, are a class of organic compounds characterized by the presence of both an amine (-NH₂) and a carboxyl (-COOH) or ester (-COOR) group attached to a benzene (B151609) ring. cymitquimica.comnih.gov The relative positions of these functional groups (ortho, meta, or para) give rise to various isomers with distinct chemical properties and biological activities. biosynth.com
Ethyl 4-amino-2-hydroxybenzoate (B10774363) belongs to this versatile family, specifically being an ester of 4-aminosalicylic acid. Its structure, featuring an ethyl ester group, an amino group at position 4, and a hydroxyl group at position 2, makes it a unique and valuable building block. This substitution pattern differentiates it from more commonly known aminobenzoates like benzocaine (B179285) (ethyl 4-aminobenzoate) and its other isomers. nih.govsigmaaldrich.com The presence of the hydroxyl group, in particular, offers an additional site for chemical modification, enhancing its potential in the synthesis of more complex molecules.
Research Significance in Contemporary Organic and Biochemical Sciences
The scientific interest in Ethyl 4-amino-2-hydroxybenzoate and its close relatives stems from their utility as precursors in the synthesis of novel compounds with potential applications in medicine and materials science.
In the realm of organic synthesis , the methyl ester counterpart, mthis compound, has been successfully employed as a key intermediate in the creation of novel benzo[d]thiazole derivatives. nih.gov These synthesized compounds are of significant interest due to the established antibacterial, antifungal, and anticancer properties associated with the benzothiazole (B30560) scaffold. nih.gov The reactivity of the amino and hydroxyl groups on the aminobenzoate core allows for the construction of these complex heterocyclic systems.
From a biochemical perspective , derivatives of aminobenzoates are actively being investigated for their therapeutic potential. For instance, a derivative of ethyl 4-aminobenzoate (B8803810) has been identified as an inhibitor of biotin (B1667282) carboxylase, an essential enzyme in fatty acid synthesis in bacteria. nih.gov This finding highlights the potential of the aminobenzoate scaffold in the design of new antibacterial agents. nih.gov Furthermore, a related compound, 2-(diethylamino)this compound, has demonstrated anti-inflammatory properties and is utilized as a fluorescent probe in biomedical research. cymitquimica.combiosynth.com Studies on the metabolism of ethyl 4-aminobenzoate have also been conducted to understand how such compounds are processed in biological systems. nih.gov
The unique arrangement of functional groups in this compound provides a versatile platform for the development of new molecules with tailored properties, cementing its importance as a valuable tool in the arsenal (B13267) of organic and medicinal chemists.
Chemical Compound Information
| Compound Name |
| This compound |
| 4-aminosalicylic acid |
| Benzocaine (Ethyl 4-aminobenzoate) |
| Mthis compound |
| Benzo[d]thiazole |
| Biotin carboxylase |
| 2-(Diethylamino)this compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZQTEBPMMEPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209390 | |
| Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6059-17-2 | |
| Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6059-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl p-aminosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006059172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL P-AMINOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR96KD6FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemo Transformative Reactions of Ethyl 4 Amino 2 Hydroxybenzoate
Established Synthetic Pathways for Ethyl 4-amino-2-hydroxybenzoate (B10774363)
The synthesis of ethyl 4-amino-2-hydroxybenzoate primarily involves two main strategies: the direct esterification of 4-amino-2-hydroxybenzoic acid and the reduction of a nitro-group precursor.
Esterification Protocols
The most direct method for synthesizing this compound is the Fischer esterification of 4-amino-2-hydroxybenzoic acid (also known as p-aminosalicylic acid or PAS). This acid-catalyzed reaction involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. prepchem.comquora.com The reaction equilibrium is driven towards the formation of the ester by using an excess of ethanol. quora.comlibretexts.org
Another approach involves the use of phosphorus pentoxide or polyphosphoric acid as a condensing agent to facilitate the esterification of 2-hydroxy-4-amino-benzoic acid with phenols at elevated temperatures. google.com
A notable synthesis of a related compound, ethyl 5-aminosalicylate, involves refluxing 2-hydroxy-5-aminobenzoic acid with absolute ethanol and concentrated sulfuric acid for an extended period. prepchem.com After workup, the product is obtained in a moderate yield. prepchem.com
Table 1: Selected Esterification Reactions for Aminobenzoic Acid Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 4-Amino-2-hydroxybenzoic acid | Ethanol, Sulfuric Acid | Reflux | This compound | Not specified | prepchem.comquora.com |
| 2-Hydroxy-4-amino-benzoic acid | Phenol, Phosphorus Pentoxide | >80°C | Phenyl 2-hydroxy-4-aminobenzoate | Satisfactory | google.com |
| 2-Hydroxy-5-aminobenzoic acid | Ethanol, Sulfuric Acid | Reflux, 48h | Ethyl 2-hydroxy-5-aminobenzoate | 21% | prepchem.com |
| p-Aminobenzoic acid | Ethanol, Sulfuric Acid | Stirring, Heating | Ethyl p-aminobenzoate | ~65% | libretexts.org |
Alkylation and Reductive Alkylation Strategies
While direct alkylation to form the ethyl ester is essentially the esterification described above, reductive alkylation strategies typically refer to the formation of N-alkylated products. However, a key synthetic route to the parent compound involves the reduction of a nitro-substituted precursor. For instance, ethyl 4-nitrobenzoate (B1230335) can be reduced to ethyl 4-aminobenzoate (B8803810) using various reducing agents. orgsyn.org A common laboratory method is catalytic hydrogenation using a platinum oxide catalyst. orgsyn.org Another effective method involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, which provides a high yield of the corresponding amine. orgsyn.org
Reductive amination, a process that converts a carbonyl group to an amine, can also be employed. An efficient ruthenium-catalyzed reductive amination has been developed using water as both a hydrogen source and solvent. rsc.org
Derivatization Strategies for this compound
The presence of three reactive functional groups—the amino group, the hydroxyl group, and the aromatic ring—makes this compound a versatile scaffold for further chemical modifications.
N-Substitution Reactions: Formation of Amide and Amine Derivatives
The amino group of this compound can readily undergo acylation to form amides. For example, treatment with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. google.com This transformation is often performed to protect the amino group or to introduce new functionalities.
Furthermore, the amino group can be involved in the formation of other C-N bonds. For instance, the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates utilizes a related aminobenzoate derivative as a starting material. nih.gov
O-Substitution Reactions: Etherification and Esterification
The phenolic hydroxyl group is another site for derivatization. Williamson ether synthesis can be employed to introduce various alkyl or aryl groups, forming ethers. nih.gov This involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The Mitsunobu reaction provides an alternative for etherification under milder conditions. nih.gov
The hydroxyl group can also be acylated to form esters. This is typically achieved by reacting the compound with an acyl chloride or anhydride in the presence of a base.
A method for protecting the hydroxyl group involves the use of tert-butylchlorodimethylsilane to form a silyl (B83357) ether. nih.gov
Table 2: Representative Derivatization Reactions
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| Mthis compound | Di-tert-butyl dicarbonate (B1257347) | N-Protection | Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate | nih.gov |
| Methyl 3-hydroxy-4-nitrobenzoate | Alkyl halide, Base | O-Alkylation (Williamson) | Methyl 3-(alkoxy)-4-nitrobenzoate | nih.gov |
| Mthis compound | tert-Butylchlorodimethylsilane, 4-Methylimidazole | O-Silylation | Methyl 4-amino-2-((tert-butyldimethylsilyl)oxy)benzoate | nih.gov |
| 4-Acetamido-2-hydroxybenzoic acid ethyl ester | N-Iodosuccinimide, Acetonitrile | Halogenation | Ethyl 4-acetamido-3,5-diiodo-2-hydroxybenzoate | google.com |
Halogenation and Other Aromatic Electrophilic Substitutions
The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring of this compound towards electrophilic substitution. Halogenation, such as bromination or chlorination, is expected to occur at the positions ortho and para to the activating groups. wikipedia.org
For instance, the iodination of a related compound, 4-acetamido-2-hydroxybenzoic acid ethyl ester, has been achieved using N-iodosuccinimide in acetonitrile, leading to the di-iodinated product. google.com The positions of substitution are directed by the activating groups present on the ring.
Mechanistic Insights into Reactions Involving this compound
The reactivity of this compound is governed by the electronic properties of its substituents on the benzene (B151609) ring. The electron-donating amino and hydroxyl groups activate the ring towards electrophilic attack and also serve as sites for various condensation and substitution reactions. Conversely, the electron-withdrawing nature of the ethyl carboxylate group influences the reactivity of the aromatic system.
The electron-rich nature of the aminophenolic ring in this compound makes it susceptible to oxidation. These oxidative processes can be harnessed to construct novel heterocyclic systems through intramolecular cyclization. A prominent example is the formation of benzoxazinone (B8607429) structures, which are valuable pharmacophores.
One such transformation involves the oxidative cyclization of N-acylated derivatives of aminosalicylates. While specific studies on this compound are not extensively documented, the mechanism can be inferred from related transformations of anthranilic acids. For instance, an iodine/tert-butyl hydroperoxide (I₂/TBHP) mediated oxidative coupling can be employed. The proposed mechanism initiates with the formation of an N-acyl derivative of this compound. The reaction with iodine and an oxidizing agent likely proceeds through a radical pathway, leading to the cyclized benzoxazinone product.
Another relevant method is the KI-mediated oxidative cyclization, which utilizes tert-butyl nitrite (B80452) (tBuONO) as both an aminating reagent and an oxidant in related systems. organic-chemistry.org This approach suggests a radical-based mechanism for the formation of new heterocyclic rings. organic-chemistry.org Oxidative cyclizations are powerful tools in natural product biosynthesis, often catalyzed by enzymes like cytochrome P450s, which proceed via one-electron oxidation to generate radical intermediates that subsequently cyclize. nih.govnih.gov
A summary of representative oxidative cyclization conditions is presented below:
| Reagent System | Proposed Intermediate | Product Type |
| I₂ / TBHP | N-acyl radical | Benzoxazinone |
| KI / tBuONO | Radical cation | Imidazole derivatives |
Reductive transformations are most relevant in the synthesis of this compound itself, typically starting from the corresponding nitro derivative, Ethyl 4-nitro-2-hydroxybenzoate. The reduction of the nitro group to a primary amine is a cornerstone of aromatic chemistry.
Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst.
Mechanism: The reaction occurs on the surface of the catalyst (e.g., Palladium, Platinum, or Raney Nickel). The nitro compound adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. The low pressure and mild temperature conditions make this a highly efficient and clean method.
Chemical Reduction: Another common approach involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Mechanism: In this process, SnCl₂ acts as the reducing agent. The reaction proceeds through a series of single electron transfers from the Sn(II) ion to the nitro group. The oxygen atoms of the nitro group are protonated by the acidic medium and are subsequently removed as water molecules. This method is particularly useful in laboratory settings due to its effectiveness and tolerance of various functional groups.
A comparison of these reductive methods is provided in the table below:
| Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High yield, clean reaction, requires specialized equipment. |
| Chemical Reduction | SnCl₂, HCl | Robust, tolerates various functional groups, requires stoichiometric amounts of metal salt. |
The functional groups of this compound provide multiple sites for nucleophilic reactions. The amino group can act as a nucleophile, while the ester group is susceptible to nucleophilic acyl substitution.
Reactions at the Amino Group:
Schiff Base Formation: The primary amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. amazonaws.comnih.gov
Mechanism: The reaction is typically catalyzed by a small amount of acid. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the Schiff base. nih.govresearchgate.net The presence of the hydroxyl group on the ring can influence the reaction rate and stability of the product. researchgate.net
Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides. This reaction is often used to protect the amino group or to synthesize amides with specific properties. For instance, reaction with di-tert-butyl dicarbonate in the presence of a base leads to the formation of the Boc-protected amine. This involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Nucleophilic Acyl Substitution at the Ester Group:
Transesterification: The ethyl ester can be converted to other esters by heating with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven process involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol.
Amidation: Reaction with amines can convert the ester into the corresponding amide. This reaction is generally slower than with acyl chlorides but can be driven to completion by removing the ethanol byproduct. A more efficient route to amides proceeds via the initial synthesis of 4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives from the parent salicylic (B10762653) acid, which then readily undergo amidation at room temperature. nih.gov
The table below summarizes these nucleophilic reactions:
| Reaction Type | Reagents | Key Mechanistic Step | Product |
| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | Nucleophilic addition of -NH₂ to C=O | Imine (Schiff Base) |
| Acylation | Acyl chloride/Anhydride | Nucleophilic substitution at -NH₂ | Amide |
| Transesterification | Alcohol, Acid/Base catalyst | Nucleophilic acyl substitution | New Ester |
| Amidation | Amine | Nucleophilic acyl substitution | Amide |
Advanced Spectroscopic Characterization and Crystallographic Analysis of Ethyl 4 Amino 2 Hydroxybenzoate
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are essential for identifying functional groups and elucidating molecular structure.
For related compounds like 4-aminobenzoates, characteristic FT-IR peaks include those for C=O (carboxylates) at approximately 1632-1675 cm⁻¹, N-H at around 1585 cm⁻¹, and C-O at about 1117 cm⁻¹. researchgate.net The O-H stretching in similar phenolic compounds can be observed around 3345 cm⁻¹. researchgate.net In a study of ethyl-para-hydroxybenzoate, FT-IR analysis was used to identify the functional groups present in the crystal. researchgate.netresearchgate.net Similarly, FT-Raman spectroscopy has been employed to confirm functional groups in related organic single crystals.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. High-resolution ¹H and ¹³C NMR are standard methods for the structural elucidation of organic compounds.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For ethyl 4-aminobenzoate (B8803810), the carbon signals have been reported, with the carbonyl carbon appearing at a distinct downfield shift. rsc.orgspectrabase.com The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene (B151609) ring.
Table 1: Representative NMR Data for Related Aminobenzoate Structures
| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |
|---|---|---|---|
| Ethyl 4-aminobenzoate | ¹H | CDCl₃ | δ 4.40 (s, br, 2H), 6.63 (d, J = 8.8 Hz, 2H), 8.07 (d, J = 8.8 Hz, 2H) rsc.org |
This table presents data for a structurally similar compound to illustrate typical NMR values.
Mass Spectrometric Techniques (ESI-MS, HRMS) for Structural Confirmation and Derivatization Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules, while high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition.
These techniques are crucial for confirming the molecular weight and formula of ethyl 4-amino-2-hydroxybenzoate (B10774363) and its derivatives. For example, the exact mass of 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate has been determined as 252.147393 g/mol . spectrabase.com This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. Mass spectrometry is also invaluable for analyzing the products of derivatization reactions, which are often performed to enhance the volatility or ionization efficiency of the target analyte.
X-ray Diffraction Studies for Elucidating Crystal Structures and Intermolecular Interactions
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of the material.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis allows for the precise determination of the molecular structure and packing in the crystal lattice. Studies on related compounds, such as ethyl 4-hydroxybenzoate (B8730719), have revealed a monoclinic crystal system. researchgate.netresearchgate.net In a derivative, ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, the molecular structure is stabilized by an intramolecular N-H⋯O hydrogen bond, and intermolecular O-H⋯O and C-H⋯O hydrogen bonds link the molecules into a three-dimensional network. nih.gov The conformation of molecules and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, are key determinants of the crystal's properties. For instance, in a Schiff base derived from benzocaine (B179285) (ethyl 4-aminobenzoate), molecules are linked by O—H⋯N hydrogen bonds into zigzag chains. nih.gov
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to study polymorphism, which is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can exhibit different physical properties, such as solubility and melting point. PXRD patterns serve as a fingerprint for a specific crystalline form. For example, PXRD has been used to confirm the presence of a new crystalline phase in the synthesis of a Schiff base from benzocaine. nih.gov The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different bioavailabilities. Studies on methyl paraben, a related compound, have identified and characterized four polymorphic forms using techniques including PXRD. acs.org
Crystal Engineering Principles Applied to this compound Systems
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. By applying principles of crystal engineering, it is possible to control the crystal packing and, consequently, the physical properties of this compound. Key strategies include the use of co-formers to create co-crystals with modified properties. For example, the selection of vanillin (B372448) as a co-former for benzocaine was based on its potential to form strong hydrogen bonds between the amine and hydroxy groups. nih.gov The study of intermolecular interactions, such as hydrogen bonds and π–π interactions, in related structures provides insights into how to design new crystalline forms of this compound with specific architectures and functionalities.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties
A comprehensive review of available scientific literature and chemical databases reveals a notable scarcity of detailed experimental and theoretical data specifically concerning the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound. While the parent compound, 4-Aminosalicylic acid, and its various derivatives have been the subject of some spectroscopic investigation, specific data sets for the ethyl ester, including absorption maxima (λmax), molar absorptivity (ε), emission maxima, and fluorescence quantum yields, are not readily found in published research.
In principle, the electronic spectrum of this compound is expected to be governed by π → π* and n → π* electronic transitions within the substituted benzene ring. The presence of the auxochromic amino (-NH₂) and hydroxyl (-OH) groups, along with the chromophoric ester group (-COOC₂H₅), would influence the position and intensity of the absorption bands. The amino and hydroxyl groups, being electron-donating, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
For comparative context, studies on the related compound, Ethyl 4-aminobenzoate (Benzocaine), show characteristic absorption bands in the UV region. For instance, in various solvents, Ethyl 4-aminobenzoate exhibits absorption maxima that can be influenced by the polarity of the solvent. researchgate.net Similarly, the parent acid, 4-Aminosalicylic acid, is known to absorb UV radiation, a property related to its biological activity. nih.gov
Fluorescence properties are also expected for this compound, likely emanating from the first excited singlet state (S₁). The emission wavelength and intensity would be sensitive to the molecular structure and the immediate environment, including solvent polarity and the potential for intramolecular hydrogen bonding between the hydroxyl and ester or amino groups. However, without experimental data, any discussion on the specific fluorescence characteristics remains speculative.
Due to the lack of specific experimental or theoretical spectroscopic data for this compound in the public domain, a detailed analysis of its electronic properties with corresponding data tables cannot be provided at this time. Further experimental research is required to fully characterize the photophysical behavior of this compound.
Computational Chemistry and Theoretical Modeling of Ethyl 4 Amino 2 Hydroxybenzoate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on molecules of this size, offering a favorable balance between computational cost and accuracy. Studies on Ethyl 4-amino-2-hydroxybenzoate (B10774363) and structurally similar molecules, such as Ethyl 4-aminobenzoate (B8803810), utilize DFT to evaluate optimized geometries, vibrational spectra, and electronic properties. nih.govresearchgate.net
Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For molecules with rotatable bonds, like the ethyl ester group in Ethyl 4-amino-2-hydroxybenzoate, multiple conformers can exist. A potential energy surface scan is performed to identify the most stable geometry of the compound. nih.govresearchgate.net The optimization process involves systematically adjusting the molecular geometry to find the arrangement with the lowest electronic energy, which corresponds to the most probable structure at 0 K.
Studies on related Schiff base derivatives indicate that intramolecular hydrogen bonding can play a significant role in stabilizing the molecule and contributing to its planarity. wikimedia.org For this compound, an intramolecular hydrogen bond is possible between the hydroxyl group at position 2 and the carbonyl oxygen of the ester group, which would influence its conformational landscape.
Table 1: Selected Optimized Geometrical Parameters of a Related Compound (Ethyl 4-aminobenzoate) Calculated via DFT (Note: Data is for a structurally similar compound and serves as an illustrative example.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-N (amino) | 1.38 Å | |
| C-C (ring avg.) | 1.39 Å | |
| Bond Angle | O=C-O | 124.5° |
| C-C-N | 120.8° | |
| Dihedral Angle | C-C-O-C | ~180° (for planarity) |
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov To improve agreement with experimental data, the calculated frequencies are often uniformly scaled to account for anharmonicity and basis set deficiencies; a common scaling factor is 0.963. researchgate.net
The assignments of vibrational bands are performed with the aid of normal coordinate analysis (NCA) and Potential Energy Distribution (PED) analysis. researchgate.net This allows for a detailed understanding of how specific atomic motions contribute to each observed spectral peak. For example, in the related Ethyl 4-aminobenzoate, the asymmetric and symmetric stretching vibrations of the amino (-NH2) group are calculated to appear in the 3500-3340 cm⁻¹ range. researchgate.net The strong carbonyl (-C=O) stretching vibration is typically located around 1960-1902 cm⁻¹. researchgate.net
Table 2: Theoretical Vibrational Frequencies and Assignments for Key Functional Groups of a Related Compound (Ethyl 4-aminobenzoate) (Note: Data is for a structurally similar compound and serves as an illustrative example.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment (PED) |
| N-H Asymmetric Stretch | ~3538 | ~3420 | ν(NH₂) |
| N-H Symmetric Stretch | ~3533 | ~3340 | ν(NH₂) |
| C-H Aromatic Stretch | ~3070 | ~3070 | ν(C-H) |
| C=O Stretch | ~1902 | ~1903 | ν(C=O) |
| C-N Stretch | ~1310 | ~1310 | ν(C-N) |
| CH₂ Rocking | ~1156 | ~1170 | ρ(CH₂) |
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.org
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. materialsciencejournal.org These electronic properties are often calculated using the Time-Dependent DFT (TD-DFT) approach. nih.gov For this compound, the electron-donating amino and hydroxyl groups are expected to raise the HOMO energy, while the electron-withdrawing ester group will influence the LUMO energy.
Table 3: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Organic Molecules
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org | -7.06 | -2.52 | 4.54 |
| A Functionalized Tetrahydropyridine nih.gov | - | - | 4.22 |
| A Uracil-based complex researchgate.net | - | - | 3.88 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. The color scale typically ranges from red (most negative potential) to blue (most positive potential), following the order red < orange < yellow < green < blue. researchgate.net
Regions of negative potential (red/yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack, which would likely be found around the hydrogen atoms of the amino and hydroxyl groups. researchgate.net The MEP surface thus provides a clear picture of the molecule's reactivity and its capacity for intermolecular interactions like hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and intramolecular charge transfer (ICT) within a molecule. wikimedia.orgq-chem.com It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into orbitals that correspond to Lewis structures, such as lone pairs and two-center bonds. q-chem.com
NBO analysis quantifies the stabilization energy associated with donor-acceptor interactions, which are critical for understanding hyperconjugation and ICT. nih.govrsc.org For this compound, significant donor-acceptor interactions are expected from the lone pairs of the nitrogen and oxygen atoms (donors) to the antibonding orbitals of the aromatic ring and carbonyl group (acceptors). This analysis also calculates the natural atomic charges on each atom, providing a more chemically intuitive measure of charge distribution than other methods like Mulliken population analysis. nih.gov
Ab Initio and Semi-Empirical Quantum Chemical Methods (e.g., PM3MM, ONIOM2)
While DFT is widely used, other computational methods offer alternative approaches. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are based on first principles without empirical parameterization and can provide very high accuracy, though at a significant computational cost. nih.gov They are often used as benchmarks for smaller molecules.
Semi-empirical quantum chemical methods, such as PM3 (Parametric Method 3), offer a faster, though less accurate, alternative. These methods use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules or high-throughput screening. For instance, the Sparkle/PM7 model, a semi-empirical method, has been used to investigate the properties of complex systems involving Schiff bases. researchgate.net
Hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) combine different levels of theory for different parts of a molecule. For a molecule like this compound, the core aromatic system could be treated with a high-level method (like DFT or MP2), while the less critical ethyl group could be treated with a faster, lower-level method (like a semi-empirical or molecular mechanics force field). This approach allows for a balanced treatment of accuracy and computational expense, particularly for large molecular systems or when studying interactions with other molecules.
Investigation of Intermolecular Interactions and Host-Guest Complexation
Intermolecular interactions are fundamental to understanding the chemical and physical properties of this compound, including its crystal structure, solubility, and interactions with biological targets. Computational methods are invaluable for characterizing these non-covalent interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and predict their properties. For instance, a DFT study on a related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), revealed its planar geometry and the presence of hydrogen bonding. Such studies often employ basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The Atoms in Molecules (AIM) theory is another computational tool that can be used to analyze the topology of electron density, allowing for the characterization and quantification of intermolecular hydrogen bonds at bond critical points.
Host-guest chemistry, which involves the encapsulation of a "guest" molecule (like this compound) within a larger "host" molecule, is another area where computational modeling provides significant insights. While specific studies on this compound are not abundant, research on similar molecules, such as ethyl benzoate (B1203000), demonstrates the utility of these methods. For example, the inclusion complex of ethyl benzoate with hydroxypropyl-β-cyclodextrin (HPCD) has been investigated. nih.govresearchgate.net Such studies use computational modeling to determine the stoichiometry of the complex, which was found to be 1:1, and to elucidate the geometry of inclusion, showing that the benzene (B151609) ring of the ethyl benzoate molecule is encapsulated within the cyclodextrin cavity. nih.govresearchgate.net These models can also be used to calculate the apparent stability constant of the complex. nih.govresearchgate.net
Table 1: Computational Methods for Investigating Intermolecular Interactions
| Computational Method | Application | Key Findings for Related Molecules |
| Density Functional Theory (DFT) | Elucidation of molecular structure and electronic properties. | Prediction of planar geometry and hydrogen bonding in Schiff base derivatives of this compound. |
| Atoms in Molecules (AIM) | Analysis of electron density to characterize intermolecular interactions. | Quantification of hydrogen bond strength at bond critical points. |
| Molecular Modeling | Determination of stoichiometry and geometry of host-guest complexes. | 1:1 stoichiometry for ethyl benzoate with hydroxypropyl-β-cyclodextrin; encapsulation of the benzene ring. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrxiv.org These models are instrumental in predicting the activity of new molecules and in guiding the design of compounds with enhanced biological effects. chemrxiv.org
The development of a QSAR model involves several key steps:
Data Set Selection: A series of molecules with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While specific QSAR models for this compound are not detailed in the available literature, studies on related aminobenzoic acid derivatives have demonstrated the utility of this approach. For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an attractive target for new antibacterial agents, have been conducted. rsc.org These studies revealed that the inhibitory activity is influenced by factors such as hydrophobicity, molar refractivity, aromaticity, and the presence of hydroxyl groups. rsc.org
Table 2: Key Parameters in QSAR Modeling of Aminobenzoic Acid Derivatives
| Parameter | Influence on Biological Activity |
| Hydrophobicity | Increased hydrophobicity often correlates with increased inhibitory activity. rsc.org |
| Molar Refractivity | An increase in molar refractivity can be conducive to higher activity. rsc.org |
| Aromaticity | Higher aromaticity can contribute positively to inhibitory effects. rsc.org |
| Presence of OH groups | The presence of hydroxyl groups is often favorable for biological activity. rsc.org |
Molecular Dynamics Simulations and Computational Ligand Binding Affinity Studies
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular systems, offering insights into processes such as conformational changes, protein-ligand interactions, and the behavior of molecules in solution.
MD simulations have been applied to study aminobenzoic acids. For instance, simulations of o-aminobenzoic acid have been used to investigate its pre-nucleation behavior in solution. researchgate.net These studies revealed that the molecules tend to form "loose" aggregates, primarily dimers and trimers, stabilized by hydrogen bonding and π-π interactions. researchgate.net Ab initio molecular dynamics simulations of p-aminobenzoic acid in water have been used to explore its protonation dynamics in evaporating droplets, a process relevant to mass spectrometry analysis.
Computational methods are also crucial for predicting the binding affinity of a ligand, such as this compound, to a biological target, typically a protein. A strong binding affinity is often a prerequisite for a molecule to exert a biological effect.
One important target for which computational binding studies are relevant is dihydrofolate reductase (DHFR), an enzyme critical for cellular growth and proliferation. rsc.org In silico studies have been used to identify potential inhibitors of human DHFR for cancer therapeutics. rsc.org These studies often involve:
Pharmacophore Modeling: To identify the key chemical features required for binding.
Virtual Screening: To search large databases of compounds for molecules that match the pharmacophore.
Molecular Docking: To predict the preferred orientation of the ligand when bound to the protein and to estimate the strength of the interaction.
Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.
For example, in the study of potential human DHFR inhibitors, hit compounds were docked into the active site of the enzyme, and their binding conformations and interactions with key amino acid residues were analyzed. rsc.org Subsequent MD simulations were then used to assess the stability of the protein-ligand complex and to calculate the binding free energy. rsc.org While a specific study on this compound binding to a particular target is not available, these methodologies are directly applicable to understanding its potential biological interactions.
Table 3: Computational Workflow for Ligand Binding Affinity Studies
| Step | Description | Example Application |
| Pharmacophore Modeling | Identification of essential features for ligand-receptor interaction. | Designing a 3D query for virtual screening of DHFR inhibitors. rsc.org |
| Virtual Screening | Searching compound libraries for molecules that fit the pharmacophore model. | Screening of Maybridge, Chembridge, and NCI databases. rsc.org |
| Molecular Docking | Predicting the binding pose and scoring the interaction between ligand and protein. | Docking of hit compounds into the active site of human DHFR. rsc.org |
| Molecular Dynamics Simulation | Simulating the dynamic behavior of the protein-ligand complex. | Assessing the stability of the DHFR-inhibitor complex over time. rsc.org |
| Binding Free Energy Calculation | Quantifying the strength of the ligand-protein interaction. | Calculating the binding free energy of potential DHFR inhibitors. rsc.org |
In Vitro Biological Activity Studies of Ethyl 4 Amino 2 Hydroxybenzoate in Non Human and Cellular Models
Evaluation of Antioxidant Potency
The antioxidant potential of aminosalicylates, a class of compounds to which Ethyl 4-amino-2-hydroxybenzoate (B10774363) belongs, has been a key area of research. The therapeutic efficacy of related compounds like 5-aminosalicylic acid in inflammatory conditions is thought to be linked to their antioxidant properties. nih.gov In vitro antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netmdpi.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, with the resulting color change being proportional to the antioxidant activity. mdpi.com
Studies on related aminosalicylates have provided insights into their antioxidant capabilities. For instance, in cell-free systems, 5-aminosalicylic acid and balsalazide (B1667723) have demonstrated more potent antioxidant effects than 4-aminosalicylic acid. nih.gov Specifically, 5-aminosalicylic acid and balsalazide (at 20 mM) inhibited luminol-amplified chemiluminescence in inflamed rectal biopsies by 93% and 100%, respectively, whereas 4-aminosalicylic acid showed 59% inhibition at the same concentration. nih.gov Although direct data for Ethyl 4-amino-2-hydroxybenzoate is not extensively available, the known antioxidant activity of its parent molecules, aminosalicylic acid, suggests a potential for free-radical scavenging. The presence of both a hydroxyl and an amino group on the benzene (B151609) ring could contribute to this activity.
Table 1: Antioxidant Activity of Related Aminosalicylates
| Compound | Assay System | Concentration | % Inhibition of Chemiluminescence |
|---|---|---|---|
| 5-Aminosalicylic acid | Inflamed Rectal Biopsies | 20 mM | 93% |
| Balsalazide | Inflamed Rectal Biopsies | 20 mM | 100% |
| 4-Aminosalicylic acid | Inflamed Rectal Biopsies | 20 mM | 59% |
Data sourced from a study on the antioxidant effects of aminosalicylates in inflamed human colorectal biopsies. nih.gov
Assessment of Antimicrobial Efficacy
The antimicrobial properties of benzoate (B1203000) derivatives are well-documented, with compounds like parabens (esters of p-hydroxybenzoic acid) being widely used as preservatives in pharmaceuticals and cosmetics. wikipedia.org
While specific data on the antibacterial spectrum of this compound is limited, studies on related compounds provide valuable information. Derivatives of 4-aminobenzoic acid (PABA) have been shown to possess antibacterial activity. nih.gov For example, Schiff bases derived from PABA have demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM. nih.gov
Furthermore, studies on ethylparaben (B1671687), which is structurally similar (ethyl 4-hydroxybenzoate), show its utility as an antibacterial agent. nih.gov Hydrazide-hydrazone derivatives of ethylparaben have been synthesized and evaluated for their antibacterial activity. One such derivative exhibited a potent MIC of 2 µg/mL against Staphylococcus aureus, which is comparable to the antibiotic ampicillin. nih.gov These findings suggest that modification of the benzoate structure can lead to significant antibacterial properties.
Table 2: Antibacterial Activity of an Ethylparaben Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic (Ampicillin) MIC (µg/mL) |
|---|---|---|---|
| Ethylparaben hydrazide-hydrazone (3g) | Staphylococcus aureus (ATCC 29213) | 2 | 2 |
Data from a study on ethylparaben hydrazide-hydrazone derivatives. nih.gov
Benzoic acid and its esters have a history of use as antifungal agents. wikipedia.org Ethylparaben, for instance, is used as an antifungal preservative. nih.gov Studies on ethylparaben hydrazide-hydrazone derivatives have also revealed antifungal potential. One derivative, compound 3b, showed the highest antifungal activity against Candida albicans with a MIC value of 64 µg/mL. nih.gov
Derivatives of other related heterocyclic systems, such as 2-amino-5-chlorobenzothiazole, have also been synthesized and tested for their antifungal activity against Candida glabrata and Aspergillus niger, with some showing promising results compared to the standard drug fluconazole. uobaghdad.edu.iq While direct evidence for this compound is scarce, the general antifungal activity of benzoate esters and other aromatic amines suggests it may possess similar properties.
Anti-inflammatory Property Investigations in Cellular or Enzyme-Based Assays
The anti-inflammatory potential of aminosalicylates is a cornerstone of their therapeutic use. A closely related compound, 2-(diethylamino)this compound, has been shown to exhibit anti-inflammatory properties by inhibiting the production of proinflammatory cytokines and nitric oxide in an animal model of autoimmune encephalomyelitis. biosynth.comcymitquimica.com
The mechanism of anti-inflammatory action for aminosalicylates like 5-aminosalicylic acid (5-ASA) is multifaceted and includes the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govhilarispublisher.com These enzymes are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.gov In vitro models using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) are commonly employed to assess the anti-inflammatory effects of compounds by measuring the reduction in pro-inflammatory markers. mdpi.com Simple phenolic acids have demonstrated the ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and interleukin-6 (IL-6), as well as the expression of COX-2 in such models. mdpi.com Given its structural similarity to other anti-inflammatory aminosalicylates, this compound is a candidate for possessing similar properties, although direct experimental verification is needed.
Studies on Enzyme Interactions and Modulation of Metabolic Pathways (non-human)
The in vitro metabolism of benzoate esters has been investigated to understand their biotransformation. A study on ethyl 4-hydroxybenzoate (B8730719) (a paraben) using rat liver microsomes found that it was metabolized by tyrosinase and CYP2E1. nih.gov After 90 minutes, tyrosinase metabolized 48% of the compound, while liver microsomes metabolized 26%. nih.gov
Another study on the metabolism of ethyl 4-aminobenzoate (B8803810) in an isolated perfused rabbit ear model identified five metabolites, including aminobenzoic acid and other acid-labile conjugates, indicating that hydrolysis of the ester bond is a key metabolic step. nih.gov The biotransformation of a structurally similar azo compound, ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, was studied using rat liver microsomes, where three metabolic products were observed. nih.gov These studies suggest that this compound would likely undergo hydrolysis of its ethyl ester to form 4-amino-2-hydroxybenzoic acid, followed by potential conjugation reactions. Its interaction with metabolic enzymes like cytochrome P450s is also plausible.
Cytotoxicity Profiling in Non-Clinical Cellular Models
The cytotoxicity of benzoate derivatives, particularly parabens, has been evaluated in various non-clinical cellular models. A study on ethyl 4-hydroxybenzoate (4-HEB) in human SK-MEL-28 melanoma cells determined its IC50 (the concentration required to inhibit 50% of cell growth) to be 75 µM after two days of exposure. nih.gov The mechanisms underlying its toxicity were suggested to involve the formation of o-quinones, depletion of intracellular glutathione (B108866) (GSH), generation of reactive oxygen species (ROS), and mitochondrial toxicity. nih.gov
Another study compared the cytotoxicity of several parabens in human and fish cell lines, finding that cytotoxicity generally increased with the length of the alkyl chain. nih.gov Derivatives of 4-aminobenzoic acid have also been shown to exhibit cytotoxicity against cancer cell lines, such as the HepG2 human liver cancer cell line, with some Schiff base derivatives showing IC50 values of 15.0 µM or greater. nih.govmdpi.com Cytotoxicity is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. scielo.br
Table 3: In Vitro Cytotoxicity of Related Benzoate Derivatives
| Compound | Cell Line | Assay | Endpoint | Result |
|---|---|---|---|---|
| Ethyl 4-hydroxybenzoate (4-HEB) | Human SK-MEL-28 melanoma | Cell Growth | IC50 (2 days) | 75 µM |
| 4-Aminobenzoic acid Schiff base | Human HepG2 cancer | Cytotoxicity | IC50 | ≥ 15.0 µM |
Data compiled from studies on the toxicity of paraben and PABA derivatives. nih.govnih.govmdpi.com
Applications of Ethyl 4 Amino 2 Hydroxybenzoate in Materials Science and Advanced Chemical Processes
Integration into Novel Material Development and Polymer Synthesis: A Field of Untapped Potential
The bifunctional nature of Ethyl 4-amino-2-hydroxybenzoate (B10774363), possessing both an amine (-NH2) and a hydroxyl (-OH) group, theoretically positions it as a viable monomer for the synthesis of various polymers. Aromatic polyamides and polyimides, for instance, are classes of high-performance polymers often synthesized from monomers containing amine functionalities. researchgate.netmdpi.comnih.govazom.comyoutube.comyoutube.com Similarly, aminophenol derivatives are utilized in the creation of conductive polymers and other specialized materials. mdpi.combusinesswire.comkajay-remedies.comkajay-remedies.comresearchgate.netresearchgate.net
However, specific studies detailing the polymerization of Ethyl 4-amino-2-hydroxybenzoate or its incorporation into novel material frameworks are not readily found in the current body of scientific literature. While the synthesis of related aminobenzoate esters for polymer applications has been documented, the direct application of this specific compound remains an underexplored area of materials science. mdpi.com
Role in Organogelation and Self-Assembly Processes: A Hypothesis Awaiting Investigation
The formation of organogels and other supramolecular structures through self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govroyalsocietypublishing.orgacs.orgnih.govrsc.orggoogle.comrsc.orgnih.govnih.gov Small molecules containing functional groups capable of participating in these interactions, particularly those with both hydrogen bond donors (like amine and hydroxyl groups) and acceptors, are often effective gelators. royalsocietypublishing.orgacs.orggoogle.comnih.gov
This compound's molecular architecture, which includes an aromatic ring and amine, hydroxyl, and ester groups, suggests its potential to act as a building block for self-assembled materials. These functional groups could facilitate the formation of the extended, fibrous networks that are characteristic of organogels. Nevertheless, there is a notable absence of published research specifically investigating the self-assembly or organogelation properties of this compound.
Utility in Analytical Chemistry as a Derivatizing Agent for Enhanced Detection: An Unconfirmed Application
In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes, particularly in techniques like High-Performance Liquid Chromatography (HPLC). wiley.comthermofisher.comnih.govlibretexts.orgnih.govgreyhoundchrom.com Reagents that can react with specific functional groups on an analyte molecule to attach a chromophore or fluorophore are of great interest. wiley.comthermofisher.comlibretexts.orgrsc.orgacs.orgnih.govnih.gov
Given that this compound contains a reactive amine group and a phenolic hydroxyl group, it is conceivable that it could be developed into a derivatizing agent. These groups could potentially react with analytes, while the aromatic ring could provide a basis for UV detection. However, a thorough search of the analytical chemistry literature does not yield any instances of this compound being used for this purpose. The development and validation of new derivatizing agents is a rigorous process, and this compound has not been reported as a reagent in this context. nih.govrsc.orgresearchgate.net
Comparative Research and Structure Activity Relationship Sar Analysis of Ethyl 4 Amino 2 Hydroxybenzoate Analogues
Systematic Comparison with Positional Isomers (e.g., Ethyl 4-amino-3-hydroxybenzoate, Ethyl 3-amino-4-hydroxybenzoate)
Positional isomers, which have the same molecular formula but different arrangements of substituents on the benzene (B151609) ring, often exhibit distinct properties. Comparing Ethyl 4-amino-2-hydroxybenzoate (B10774363) with its isomers, such as Ethyl 4-amino-3-hydroxybenzoate and Ethyl 3-amino-4-hydroxybenzoate, reveals the impact of substituent placement. All these compounds share the molecular formula C9H11NO3 and a molecular weight of approximately 181.19 g/mol . nih.govcymitquimica.comlgcstandards.com
The key difference lies in the location of the hydroxyl group relative to the amino and ester functionalities. This variation affects electronic effects (resonance and inductive effects), hydrogen bonding capabilities, and steric hindrance, which collectively alter properties like polarity, solubility, and reactivity. For instance, the intramolecular hydrogen bonding potential is significantly different among these isomers, which can influence their conformation and interaction with molecular targets.
Comparison of Positional Isomers
| Property | Ethyl 4-amino-2-hydroxybenzoate | Ethyl 4-amino-3-hydroxybenzoate | Ethyl 3-amino-4-hydroxybenzoate |
|---|---|---|---|
| Molecular Formula | C9H11NO3 lgcstandards.com | C9H11NO3 nih.gov | C9H11NO3 cymitquimica.comnih.gov |
| Molecular Weight | ~181.19 g/mol lgcstandards.com | 181.19 g/mol nih.gov | 181.19 g/mol cymitquimica.comnih.gov |
| IUPAC Name | This compound lgcstandards.com | ethyl 4-amino-3-hydroxybenzoate nih.gov | ethyl 3-amino-4-hydroxybenzoate nih.gov |
| Topological Polar Surface Area | 72.6 Ų | 72.6 Ų nih.gov | 72.6 Ų nih.gov |
| Appearance | Data not available | Data not available | Brown solid cymitquimica.com |
Comparative Analysis with Methyl and Other Ester Analogues
Altering the ester group from ethyl to methyl (or other alkyl groups) provides another avenue for SAR analysis. The primary difference between this compound and its methyl analogue, Mthis compound, is the length of the alkyl chain in the ester group. This seemingly minor change can affect the compound's lipophilicity, solubility, and metabolic stability. Generally, increasing the alkyl chain length increases lipophilicity, which can influence how the molecule partitions between aqueous and lipid environments and its ability to cross biological membranes.
A comparison with Ethyl 4-hydroxybenzoate (B8730719) (Ethylparaben), which lacks the 4-amino group, highlights the significant contribution of this functional group. drugbank.comsigmaaldrich.comwikipedia.org The amino group, being a strong electron-donating group, increases the electron density of the aromatic ring and provides an additional site for hydrogen bonding, which can drastically alter the molecule's biological profile and chemical reactivity compared to its non-aminated counterpart. nih.gov
Comparison of Ester Analogues
| Property | This compound | Mthis compound | Ethyl 4-hydroxybenzoate (Ethylparaben) |
|---|---|---|---|
| Molecular Formula | C9H11NO3 lgcstandards.com | C8H9NO3 sigmaaldrich.comoakwoodchemical.com | C9H10O3 sigmaaldrich.com |
| Molecular Weight | 181.19 g/mol lgcstandards.com | 167.16 g/mol | 166.17 g/mol sigmaaldrich.com |
| Melting Point | Data not available | Data not available | 114-117 °C sigmaaldrich.com |
| Boiling Point | Data not available | Data not available | 297-298 °C sigmaaldrich.com |
| Key Structural Difference | Ethyl ester, 4-amino group | Methyl ester, 4-amino group | Ethyl ester, no 4-amino group |
Elucidation of Structural Features Influencing Chemical Reactivity and Biological Profile (in vitro)
The structural features of this compound—specifically the ortho-hydroxyl and para-amino groups relative to the ester—are pivotal in defining its chemical reactivity and potential biological interactions.
Chemical Reactivity: The amino and hydroxyl groups are both activating, electron-donating groups. Their presence makes the benzene ring more susceptible to electrophilic substitution than unsubstituted benzoic acid esters. The ortho-position of the hydroxyl group to the ester can lead to intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester. This interaction can influence the planarity of the molecule and the reactivity of both the hydroxyl group and the ester. The para-amino group further increases the electron density on the ring and at the carbonyl oxygen through resonance, potentially affecting the rate of ester hydrolysis.
Biological Profile (in vitro): The arrangement of functional groups is critical for molecular recognition by enzymes and receptors. Research on structurally similar compounds provides insights into how these features can govern biological activity. For example, studies on p-hydroxybenzoate hydroxylase with various analogues have shown that the positioning of substituents dictates binding and catalytic outcomes. nih.gov
Influence of the 4-Amino Group: The presence of a 4-amino group can lead to the formation of a specific hydrogen-bonding network within an enzyme's active site. nih.gov This network, often involving water molecules, can be crucial for the proper orientation of the substrate and for facilitating catalytic processes, such as proton transfer. nih.gov
Influence of the 2-Hydroxyl Group: A hydroxyl group at the 2-position has been observed to cause significant conformational changes in some enzymes. For instance, it can lead to the displacement of a cofactor, like the flavin ring in p-hydroxybenzoate hydroxylase, from the active site. nih.gov This suggests that the ortho-hydroxyl group can act as a key structural determinant for binding mode and subsequent biological effect.
Future Research Trajectories and Emerging Directions for Ethyl 4 Amino 2 Hydroxybenzoate Studies
Design and Synthesis of Advanced Derivatives with Tailored Properties
The core structure of Ethyl 4-amino-2-hydroxybenzoate (B10774363) serves as a valuable scaffold for the design and synthesis of advanced derivatives with finely tuned properties. Future research will focus on strategic modifications of the molecule to enhance its functionality for a variety of applications, from pharmaceuticals to materials science.
One promising direction is the synthesis of novel derivatives by modifying the amino and hydroxyl groups. For instance, the amino group can undergo acylation to form amides or be used in the synthesis of Schiff bases, which are known for their diverse biological activities. nih.gov The synthesis of Schiff bases from p-aminobenzoic acid (PABA) has been achieved by reacting it with various aldehydes in methanol. mdpi.com A similar approach could be applied to Ethyl 4-amino-2-hydroxybenzoate to create a library of new compounds. Furthermore, reductive amination of PABA with salicylaldehyde (B1680747) using sodium cyanoborohydride has been shown to produce 4-[(2-Hydroxybenzyl)amino]benzoic acid, demonstrating another pathway for derivatization of the amino group. mdpi.com
Another area of exploration is the modification of the carboxyl group. While the ethyl ester provides certain physicochemical properties, creating a range of other esters can alter solubility, lipophilicity, and metabolic stability. For example, esters of PABA with polyethylene (B3416737) glycol have been synthesized to create reagents for protein pegylation, which can improve the therapeutic properties of protein-based drugs. rsc.org This highlights the potential for developing long-acting or targeted delivery systems based on this compound derivatives.
Furthermore, the aromatic ring itself can be a target for modification, although this is often more challenging. The synthesis of more complex heterocyclic systems using this compound as a starting material is a key area of future research. For example, mthis compound has been used as a precursor in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are valuable building blocks in drug discovery. nih.gov This demonstrates that the core structure of this compound can be integrated into larger, more complex molecules with unique properties.
A notable example of a currently known derivative is 2-(Diethylamino)this compound, which is utilized as a fluorescent probe. biosynth.com The design and synthesis of other fluorescent derivatives with different excitation and emission wavelengths could lead to new tools for bio-imaging and diagnostics.
The table below summarizes potential synthetic strategies for creating advanced derivatives of this compound.
| Modification Target | Reaction Type | Potential Reagents | Resulting Derivative Class | Potential Properties/Applications |
| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amides | Altered biological activity, prodrugs |
| Amino Group | Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Antimicrobial, anticancer, and other biological activities |
| Amino Group | Reductive Amination | Aldehydes, NaBH3CN | N-Substituted Amines | Modified pharmacological profiles |
| Carboxyl Group | Transesterification | Various Alcohols | Different Esters | Altered solubility, lipophilicity, and metabolic stability |
| Carboxyl Group | Pegylation | Polyethylene Glycol | PEG-conjugates | Improved drug delivery and pharmacokinetics |
| Aromatic Ring/Whole Molecule | Heterocycle Formation | Thiocyanates, etc. | Thiazoles, Benzimidazoles | Novel scaffolds for drug discovery |
Application of Advanced Spectroscopic and Imaging Techniques
To fully characterize the novel derivatives of this compound and to understand their interactions with biological systems, the application of advanced spectroscopic and imaging techniques is crucial. Future research will increasingly rely on a multi-technique approach to gain a comprehensive understanding of these molecules at the atomic and molecular levels.
Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) will continue to be essential for structural elucidation of newly synthesized derivatives. spectrabase.comresearchgate.net For instance, 1H and 13C NMR spectroscopy are invaluable for determining the precise connectivity of atoms, while FTIR provides information about the functional groups present in the molecule. spectrabase.comspectrabase.com High-resolution mass spectrometry will be critical for confirming the elemental composition of the new compounds.
Beyond basic structural characterization, advanced spectroscopic techniques can provide deeper insights. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to resolve complex structures and to study the conformation of the molecules in solution. The thermal behavior and stability of new derivatives can be investigated using techniques like thermogravimetry and differential scanning calorimetry, which have been applied to study metal complexes of p-aminobenzoic acid. unesp.br
The integration of spectroscopic data with computational modeling is another emerging trend. researchgate.net By combining experimental data with theoretical calculations, it is possible to gain a more detailed understanding of the electronic structure and spectroscopic properties of molecules. A recent study demonstrated that combining FTIR and MS data with machine learning algorithms can improve the accuracy of functional group prediction. nih.gov This approach could be particularly useful for the high-throughput screening of new derivatives.
In the realm of imaging, the development of fluorescent derivatives of this compound opens up possibilities for their use as probes in cellular and molecular imaging. biosynth.com Advanced fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, could be used to visualize the localization and dynamics of these probes within living cells, providing valuable information about their biological targets and mechanisms of action.
The following table outlines some advanced spectroscopic and imaging techniques and their potential applications in the study of this compound and its derivatives.
| Technique | Information Gained | Application to this compound Research |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity, conformation in solution | Unambiguous structure determination of complex derivatives. |
| Solid-State NMR | Structure and dynamics in the solid state | Characterization of crystalline forms and polymorphs. |
| Raman Spectroscopy | Vibrational modes, molecular fingerprinting | Complementary information to FTIR, useful for in-situ analysis. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state | Definitive structural proof of new derivatives. |
| Circular Dichroism (CD) | Chirality and secondary structure of interacting biomolecules | Studying the binding of derivatives to chiral targets like proteins and DNA. |
| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield, lifetime | Characterization of fluorescent derivatives and their use as environmental or biological probes. |
Confocal and Super-Resolution Microscopy | High-resolution imaging of fluorescent probes in cells | Visualizing the subcellular localization and trafficking of fluorescent derivatives. |
Integration of Machine Learning and AI in Predictive Modeling
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of this compound and its derivatives. By leveraging computational power to analyze large datasets, AI can significantly accelerate the design and discovery of new molecules with desired properties, while reducing the need for extensive and costly experimental work.
A key application of AI in this context is the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models use the chemical structure of a molecule to predict its biological activity or physicochemical properties. For aromatic amines, ML models have already been developed to predict properties such as mutagenicity and genotoxicity. acs.orgnih.govresearchgate.net By training similar models on data from this compound and its derivatives, researchers can predict the potential toxicity and biological activity of virtual compounds before they are synthesized. This predictive capability allows for the in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
AI can also be used to predict spectroscopic properties. As mentioned earlier, ML models can be trained to analyze spectral data from techniques like FTIR and MS to identify functional groups. nih.gov This can be extended to predict entire spectra for hypothetical molecules, which would be an invaluable tool for confirming the identity of newly synthesized compounds.
Furthermore, AI can assist in the design of new derivatives with specific properties. Generative models, a type of AI, can be trained on a dataset of known molecules to generate new, chemically valid structures that are optimized for a particular property, such as binding affinity to a specific protein target. This approach can help researchers explore novel chemical space and identify derivatives of this compound with enhanced therapeutic potential or other desirable characteristics.
The table below highlights some of the key applications of AI and machine learning in the future study of this compound.
| AI/ML Application | Description | Potential Impact on Research |
| Predictive Toxicology | Training models to predict adverse effects like mutagenicity and genotoxicity based on molecular structure. nih.govresearchgate.net | Early identification of potentially harmful derivatives, improving the safety profile of new compounds. |
| Biological Activity Prediction | Developing QSAR models to predict the therapeutic activity of derivatives against specific targets. nih.gov | Faster identification of lead compounds for drug discovery. |
| Physicochemical Property Prediction | Using QSPR models to predict properties like solubility, lipophilicity, and metabolic stability. | Optimization of drug-like properties for better pharmacokinetic profiles. |
| De Novo Molecular Design | Employing generative models to design novel derivatives with optimized properties. | Exploration of new chemical scaffolds and discovery of innovative compounds. |
| Spectral Analysis and Prediction | Using ML to analyze and interpret complex spectral data, and to predict spectra for new molecules. nih.gov | More efficient and accurate characterization of synthesized compounds. |
Exploration of Novel Catalytic and Biocatalytic Transformations
Future advancements in the synthesis of this compound and its derivatives will heavily rely on the exploration of novel catalytic and biocatalytic methods. These approaches offer significant advantages over traditional synthetic routes, including higher selectivity, milder reaction conditions, and improved sustainability.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a particularly promising area. thieme.de Enzymes operate with high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. For the modification of this compound, several classes of enzymes could be employed. Hydrolases, such as lipases and proteases, could be used for the selective synthesis or hydrolysis of ester derivatives under mild conditions. nih.gov Oxidoreductases could be employed for the selective hydroxylation of the aromatic ring or other C-H activation reactions, potentially leading to novel derivatives with interesting biological properties. nih.gov Transaminases are another important class of enzymes that could be used for the asymmetric synthesis of chiral amine derivatives.
A significant advantage of biocatalysis is the ability to improve enzyme performance through directed evolution. mdpi.com This technique involves generating libraries of enzyme variants and screening them for improved activity, stability, or selectivity for a specific substrate. Through directed evolution, enzymes can be tailored to efficiently catalyze reactions on non-natural substrates like this compound and its derivatives. nih.gov The development of biocatalysts for the synthesis of N-functionalized amino acids is an area of active research, with enzymes being engineered to catalyze the reductive coupling of ketones and amines. nih.gov
In addition to biocatalysis, the development of new chemocatalysts also holds great potential. For example, palladium on carbon has been used as a catalyst for the reduction of a nitro group in the synthesis of an Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, a related compound. nih.gov Future research could focus on developing more efficient and selective catalysts for a variety of transformations, such as C-H functionalization, cross-coupling reactions, and asymmetric synthesis. The use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, is also a promising avenue for the catalytic synthesis of this compound derivatives. nih.gov
The following table summarizes some of the catalytic and biocatalytic transformations that could be explored for this compound.
| Transformation Type | Catalyst Type | Potential Application |
| Selective Esterification/Hydrolysis | Hydrolases (e.g., Lipases) | Synthesis of various ester derivatives with high purity. |
| Asymmetric Amination | Transaminases | Production of chiral amine derivatives. |
| C-H Activation/Hydroxylation | Oxidoreductases (e.g., P450s) | Introduction of new functional groups on the aromatic ring. |
| Reductive Amination | Imine Reductases (IREDs) | Stereoselective synthesis of N-substituted derivatives. |
| Reduction of Nitro Groups | Chemocatalysts (e.g., Pd/C) | Synthesis of amino derivatives from nitro precursors. |
| Cross-Coupling Reactions | Transition Metal Catalysts | Formation of C-C and C-N bonds to create more complex derivatives. |
Development of Sustainable Synthesis and Green Chemistry Approaches
In line with the global push towards more environmentally friendly chemical processes, a major future research direction for this compound will be the development of sustainable and green synthetic methods. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, will guide the design of new synthetic routes for this compound and its derivatives.
One of the key principles of green chemistry is the use of renewable feedstocks. The biosynthesis of aminobenzoic acids from simple sugars like glucose via the shikimate pathway in microorganisms is an area of active research. mdpi.com Developing a microbial strain that can efficiently produce 4-aminosalicylic acid, the precursor to this compound, would provide a sustainable alternative to petroleum-based synthesis.
The use of greener solvents is another important aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Natural deep eutectic solvents (NADES), which are mixtures of naturally occurring compounds, have emerged as a promising alternative. jsynthchem.com A study on the synthesis of benzocaine (B179285) analogues demonstrated the successful use of NADES as a reaction medium for esterification reactions. jsynthchem.com Applying this technology to the synthesis of this compound could significantly reduce the environmental impact of the process.
Atom economy, which measures the efficiency of a reaction in terms of how much of the reactants end up in the final product, is another key green chemistry metric. The development of catalytic reactions, including multicomponent reactions where three or more reactants combine in a single step to form the product, can significantly improve atom economy by reducing the number of synthetic steps and the amount of waste generated.
The table below outlines several green chemistry approaches and their potential application to the synthesis of this compound.
| Green Chemistry Principle | Approach | Application to this compound Synthesis |
| Use of Renewable Feedstocks | Biosynthesis | Engineering microorganisms to produce 4-aminosalicylic acid from glucose. mdpi.com |
| Safer Solvents and Auxiliaries | Use of NADES or water | Replacing volatile organic solvents in esterification and other synthetic steps. jsynthchem.com |
| Design for Energy Efficiency | Microwave-assisted synthesis, Catalysis | Reducing reaction times and energy consumption. |
| Use of Catalysis | Biocatalysis, Chemocatalysis | Improving reaction efficiency, selectivity, and reducing waste. mdpi.com |
| Designing Safer Chemicals | Predictive Toxicology (AI/ML) | Designing derivatives with reduced intrinsic toxicity. |
| Atom Economy | Multicomponent Reactions | Developing one-pot syntheses of complex derivatives to minimize waste. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Ethyl 4-amino-2-hydroxybenzoate, and how can reaction yields be optimized?
- Methodological Answer : this compound can be synthesized via esterification and protection/deprotection strategies. For example, mthis compound derivatives are synthesized by reacting the amino group with di-tert-butyl dicarbonate under reflux (70°C for 48 h) . Yield optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.1 equivalents of protecting agents), and using polar aprotic solvents like DMF to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to resolve hydroxy and amino proton signals. Key peaks include δ ~6.68 ppm (aromatic protons) and δ ~3.75 ppm (ester methyl groups) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks can be analyzed using graph-set notation (e.g., Etter’s formalism) to identify R₂²(8) motifs common in hydroxybenzoate derivatives .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 196.0974 for methyl derivatives) .
Q. How does the ester group in this compound influence its solubility and reactivity compared to methyl or isopropyl analogs?
- Methodological Answer : The ethyl group enhances lipophilicity, making the compound more soluble in organic solvents (e.g., ethyl acetate) than methyl derivatives. Reactivity differences arise from steric effects: ethyl esters show slower hydrolysis rates under basic conditions compared to methyl esters. Comparative studies using HPLC retention times and logP calculations (e.g., via ChemAxon software) quantify these effects .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and interaction energies of this compound in supramolecular systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, PDOS analysis in GaussSum reveals that 60% of the LUMO in mthis compound derives from the hydroxybenzoate moiety, indicating sites for electrophilic attack . Monte Carlo simulations (2.5 × 10⁵ steps) assess adsorption energies on mineral surfaces, with interaction energies < −200 kJ/mol favoring stable coatings .
Q. What strategies resolve contradictions between experimental and computational data on hydrogen-bonding patterns in this compound crystals?
- Methodological Answer : Discrepancies often arise from solvent effects or temperature-dependent polymorphism. To address this:
- Perform temperature-variable XRD to track phase transitions.
- Compare computational hydrogen-bond energies (e.g., using CrystalExplorer) with experimental bond lengths/angles.
- Validate SHELXL-refined structures with PLATON’s ADDSYM algorithm to detect missed symmetry elements .
Q. How can this compound be functionalized for pharmacological applications, and what assays validate its bioactivity?
- Methodological Answer :
- Derivatization : Replace the ethyl group with bioisosteres (e.g., 2-(diethylamino)ethyl in Hydroxyprocaine) to enhance membrane permeability .
- Assays :
- In vitro cytotoxicity: MTT assays on HEK-293 cells (IC₅₀ determination).
- Antimicrobial activity: Broth microdilution (MIC against S. aureus).
- Molecular docking: AutoDock Vina to predict binding affinities for target enzymes (e.g., COX-2) .
Q. What experimental and computational approaches analyze the compound’s role in mineral flotation processes?
- Methodological Answer :
- Experimental : Atomic force microscopy (AFM) measures adhesion forces between the compound and mineral surfaces (e.g., calcium-containing minerals).
- Computational : Molecular dynamics (MD) simulations in NAMD quantify adsorption dynamics, with force fields (e.g., CHARMM) parameterized for carboxylate-metal interactions .
- Validation : Compare flotation recovery rates (%) with interaction energy trends from simulations .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported adsorption energies of this compound across different studies?
- Methodological Answer : Variations often stem from differences in solvent models (implicit vs. explicit) or surface crystallography (e.g., (101) vs. (112) planes in calcium minerals). Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
